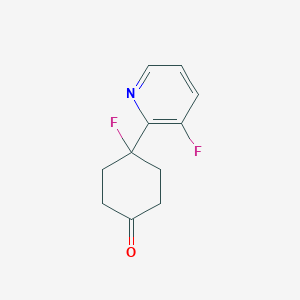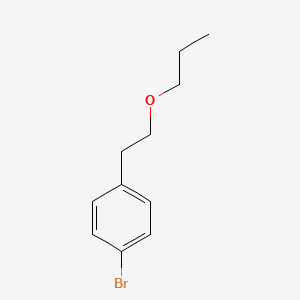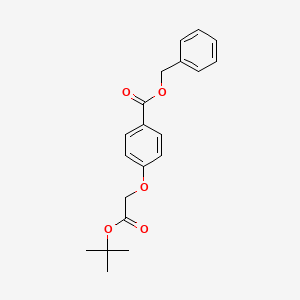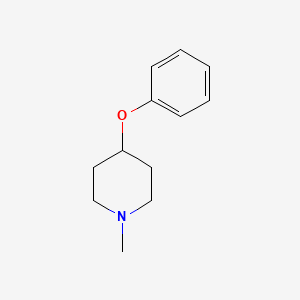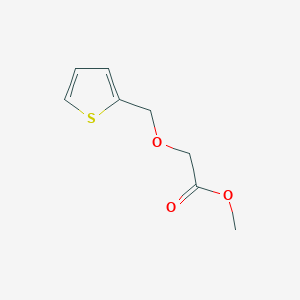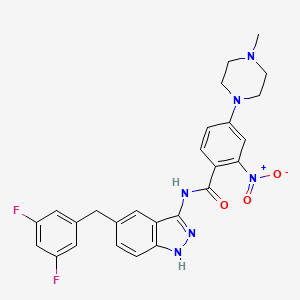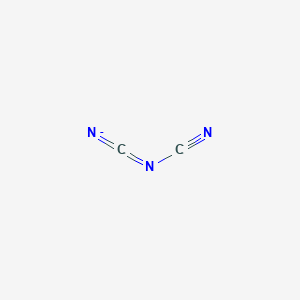
6-Bromo-3-ethoxy-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-ethoxy-2-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, ethoxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxy-2-methoxypyridine typically involves the bromination of 3-ethoxy-2-methoxy-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-ethoxy-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Conditions typically involve heating and the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridines or modified pyridine rings.
Aplicaciones Científicas De Investigación
6-Bromo-3-ethoxy-2-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-ethoxy-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and methoxy groups can form hydrogen bonds or interact with hydrophobic pockets in target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-methoxy-2-methylpyridine
- 2-Bromo-6-methoxynaphthalene
- 3-Bromo-6-methoxy-2-picoline
Uniqueness
6-Bromo-3-ethoxy-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both ethoxy and methoxy groups, along with the bromine atom, provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
909854-19-9 |
|---|---|
Fórmula molecular |
C8H10BrNO2 |
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
6-bromo-3-ethoxy-2-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-6-4-5-7(9)10-8(6)11-2/h4-5H,3H2,1-2H3 |
Clave InChI |
SDPKUYFGIYNMAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


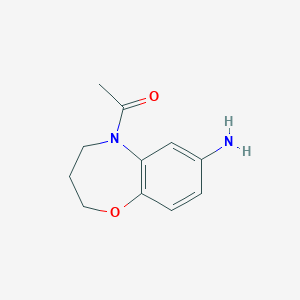

![3,3-dimethyl-1,4-dihydrofuro[3,4-b]quinolin-9(3H)-one](/img/structure/B8371076.png)

